Ercalcitriol

Catalog No.
S527356
CAS No.
60133-18-8
M.F
C28H44O3
M. Wt
428.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ercalcitriol

CAS Number

60133-18-8

Product Name

Ercalcitriol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1

InChI Key

ZGLHBRQAEXKACO-XJRQOBMKSA-N

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Solubility

Soluble in DMSO

Synonyms

1 alpha,25-dihydroxyvitamin D2, 1,25-(OH)2D2, 1,25-dihydroxyergocalciferol, 1,25-dihydroxyergocalciferol, (1alpha,3beta,5Z,7E,22E)-isomer, 1,25-dihydroxyvitamin D2, PRI-1906

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Description

The exact mass of the compound Ercalcitriol is 428.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Ergocalciferols - Supplementary Records. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Ercalcitriol is the active metabolite of vitamin D2 []. Vitamin D2, obtained from the diet or ultraviolet B (UVB) irradiation of ergosterol, undergoes a series of hydroxylations in the liver and kidneys to become ercalcitriol []. This active form binds to the vitamin D receptor (VDR) in various tissues, exerting its biological effects [].


Molecular Structure Analysis

Ercalcitriol possesses a unique sterol structure with three cyclohexane rings and a side chain containing a conjugated diene system. Key features include:

  • A hydroxyl group at the 1α and 25 positions, essential for binding to the VDR [].
  • The conjugated diene system, contributing to the molecule's stability and interaction with the receptor [].
  • Several chiral centers, influencing the molecule's 3D conformation and biological activity [].

Chemical Reactions Analysis

Synthesis

Ercalcitriol is primarily obtained commercially through multistep chemical synthesis. However, researchers are exploring enzymatic and microbial production methods for potential future applications [].

Metabolism

Ercalcitriol undergoes further metabolism in the body, primarily by 24-hydroxylase, to form less active metabolites that are ultimately excreted.

Ercalcitriol binds to the VDR in the nucleus of target cells, forming a complex that regulates gene expression. This complex influences various processes, including:

  • Calcium and Phosphate Homeostasis: Ercalcitriol promotes intestinal calcium and phosphate absorption, facilitating bone mineralization.
  • Bone Health: It stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, maintaining strong bones.
  • Immune Function: Ercalcitriol modulates the immune system, potentially influencing autoimmune diseases and inflammatory conditions.

Physical and Chemical Properties

  • Molecular Formula: C28H44O3 []
  • Molecular Weight: 428.7 g/mol []
  • Melting Point: Approximately 232-234 °C (data from commercial suppliers)
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and oils

Ercalcitriol undergoes several metabolic transformations:

  • Hydroxylation: The conversion of vitamin D2 to Ercalcitriol involves hydroxylation at the 1α position, facilitated by enzymes such as 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys .
  • Inactivation: Ercalcitriol can be further metabolized to less active forms through hydroxylation and oxidation processes, including the formation of calcitroic acid, which is excreted via bile and urine .

Ercalcitriol functions primarily by binding to the vitamin D receptor (VDR), leading to the regulation of gene expression related to calcium absorption and metabolism. This binding enhances intestinal absorption of calcium and phosphate, crucial for maintaining bone health . Additionally, Ercalcitriol influences various biological pathways, including:

  • Calcium Homeostasis: It increases serum calcium levels by promoting intestinal calcium absorption.
  • Bone Health: It plays a role in bone remodeling and mineralization.
  • Immune Function: Ercalcitriol has been shown to modulate immune responses .

Ercalcitriol has several clinical applications:

  • Treatment of Hypoparathyroidism: It is used to manage low calcium levels in patients with parathyroid hormone deficiencies.
  • Kidney Disease Management: Ercalcitriol helps regulate calcium levels in patients undergoing dialysis.
  • Bone Health: It is employed in conditions like osteoporosis where calcium metabolism is disrupted .

Ercalcitriol interacts with various medications and substances:

  • Calcium Supplements: Co-administration may lead to hypercalcemia; monitoring is necessary.
  • Anticonvulsants: Some anticonvulsants may reduce the effectiveness of Ercalcitriol by affecting its metabolism.
  • Other Vitamin D Compounds: Concurrent use with other vitamin D forms requires careful dosage adjustments to avoid toxicity .

Ercalcitriol shares similarities with other vitamin D metabolites but has unique properties:

Compound NameChemical FormulaUnique Features
CalcitriolC27H44O3Active form of vitamin D3; more potent than Ercalcitriol
Ergocalciferol (Vitamin D2)C28H44O2Precursor to Ercalcitriol; less potent than calcitriol
Cholecalciferol (Vitamin D3)C27H44OPrecursor for calcitriol; synthesized from sunlight

Ercalcitriol is unique due to its specific hydroxylation pattern and its role as an active metabolite of vitamin D2, distinguishing it from other forms like calcitriol and ergocalciferol.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

428.32904526 g/mol

Monoisotopic Mass

428.32904526 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RWP08OQ36

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (97.44%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (97.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

60133-18-8

Wikipedia

1,25-dihydroxycalciferol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]

Dates

Modify: 2023-08-15
1: Fang H, Yu S, Cheng Q, Cheng X, Han J, Qin X, Xia L, Jiang X, Qiu L. Determination of 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 in human serum using liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Aug 1;1027:19-26. doi: 10.1016/j.jchromb.2016.04.034. Epub 2016 May 12. PubMed PMID: 27240300.
2: Mahlow J, Bunch DR, Wang S. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Methods Mol Biol. 2016;1378:291-300. doi: 10.1007/978-1-4939-3182-8_31. PubMed PMID: 26602141.
3: Hedman CJ, Wiebe DA, Dey S, Plath J, Kemnitz JW, Ziegler TE. Development of a sensitive LC/MS/MS method for vitamin D metabolites: 1,25 Dihydroxyvitamin D2&3 measurement using a novel derivatization agent. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Mar 15;953-954:62-7. doi: 10.1016/j.jchromb.2014.01.045. Epub 2014 Feb 4. PubMed PMID: 24576767; PubMed Central PMCID: PMC4050665.
4: Lawrence JA, Akman SA, Melin SA, Case LD, Schwartz GG. Oral paricalcitol (19-nor-1,25-dihydroxyvitamin D2) in women receiving chemotherapy for metastatic breast cancer: a feasibility trial. Cancer Biol Ther. 2013 Jun;14(6):476-80. doi: 10.4161/cbt.24350. PubMed PMID: 23760489; PubMed Central PMCID: PMC3813563.
5: Biancuzzo RM, Clarke N, Reitz RE, Travison TG, Holick MF. Serum concentrations of 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 in response to vitamin D2 and vitamin D3 supplementation. J Clin Endocrinol Metab. 2013 Mar;98(3):973-9. doi: 10.1210/jc.2012-2114. Epub 2013 Feb 5. PubMed PMID: 23386645; PubMed Central PMCID: PMC3590486.
6: Sudsakorn S, Phatarphekar A, O'Shea T, Liu H. Determination of 1,25-dihydroxyvitamin D2 in rat serum using liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jan 15;879(2):139-45. doi: 10.1016/j.jchromb.2010.11.025. Epub 2010 Dec 1. PubMed PMID: 21168373.
7: Sochorová K, Budinský V, Rozková D, Tobiasová Z, Dusilová-Sulková S, Spísek R, Bartůnková J. Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) and calcitriol (1,25-dihydroxyvitamin D3) exert potent immunomodulatory effects on dendritic cells and inhibit induction of antigen-specific T cells. Clin Immunol. 2009 Oct;133(1):69-77. doi: 10.1016/j.clim.2009.06.011. Epub 2009 Aug 5. PubMed PMID: 19660988.
8: Zierold C, Mings JA, Deluca HF. 19nor-1,25-dihydroxyvitamin D2 specifically induces CYP3A9 in rat intestine more strongly than 1,25-dihydroxyvitamin D3 in vivo and in vitro. Mol Pharmacol. 2006 May;69(5):1740-7. Epub 2006 Feb 16. PubMed PMID: 16484501.
9: Kumagai T, O'Kelly J, Said JW, Koeffler HP. Vitamin D2 analog 19-nor-1,25-dihydroxyvitamin D2: antitumor activity against leukemia, myeloma, and colon cancer cells. J Natl Cancer Inst. 2003 Jun 18;95(12):896-905. PubMed PMID: 12813173.
10: Horst RL, Omdahl JA, Reddy S. Rat cytochrome P450C24 (CYP24) does not metabolize 1,25-dihydroxyvitamin D2 to calcitroic acid. J Cell Biochem. 2003 Feb 1;88(2):282-5. PubMed PMID: 12520527.
11: Llach F, Keshav G, Goldblat MV, Lindberg JS, Sadler R, Delmez J, Arruda J, Lau A, Slatopolsky E. Suppression of parathyroid hormone secretion in hemodialysis patients by a novel vitamin D analogue: 19-nor-1,25-dihydroxyvitamin D2. Am J Kidney Dis. 1998 Oct;32(2 Suppl 2):S48-54. PubMed PMID: 9808143.
12: Sato K, Emoto N, Toraya S, Tsushima T, Demura H, Tsuji N, Inaba S, Takeuchi A, Kobayashi T. Progressively increased serum 1,25-dihydroxyvitamin D2 concentration in a hypoparathyroid patient with protracted hypercalcemia due to vitamin D2 intoxication. Endocr J. 1994 Aug;41(4):329-37. PubMed PMID: 8528347.
13: Reinhardt TA, Ramberg CF, Horst RL. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer. Arch Biochem Biophys. 1989 Aug 15;273(1):64-71. PubMed PMID: 2547343.
14: DeLuca HF, Sicinski RR, Tanaka Y, Stern PH, Smith CM. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. Am J Physiol. 1988 Apr;254(4 Pt 1):E402-6. PubMed PMID: 2833108.
15: Reddy GS, Tserng KY. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney. Biochemistry. 1986 Sep 9;25(18):5328-36. PubMed PMID: 3490274.
16: Jones G, Baxter LA, DeLuca HF, Schnoes HK. Biological activity of 1,25-dihydroxyvitamin D2 in the chick. Biochemistry. 1976 Feb 10;15(3):713-6. PubMed PMID: 1252421.
17: Jones G, Schnoes HK, DeLuca HF. Isolation and identification of 1,25-dihydroxyvitamin D2. Biochemistry. 1975 Mar 25;14(6):1250-6. PubMed PMID: 1078978.

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